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Compound of Interest

Compound Name: 1-Phenoxy-2-propanol

Cat. No.: B149627 Get Quote

Introduction: 1-Phenoxy-2-propanol (CAS No. 770-35-4) is a glycol ether utilized in a variety

of applications, including as a solvent, a preservative in cosmetics, and a chemical

intermediate.[1] Its molecular structure, which incorporates a phenyl ring, an ether linkage, and

a secondary alcohol, gives rise to a distinct spectroscopic profile. This guide provides a

detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data for 1-phenoxy-2-propanol, intended for researchers, scientists, and

professionals in drug development.

Molecular Structure and Properties
Molecular Formula: C₉H₁₂O₂[2]

Molecular Weight: 152.19 g/mol [1][2]

IUPAC Name: 1-phenoxypropan-2-ol[1]

Synonyms: Propylene glycol phenyl ether, Propylene phenoxetol[1][2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule.[3][4] The IR spectrum of 1-phenoxy-2-propanol reveals characteristic absorption

bands corresponding to its hydroxyl, ether, and aromatic components.
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Data Presentation: IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3500-3200 Strong, Broad O-H stretch (alcohol)[5]

3100-3000 Medium C-H stretch (aromatic)

2975-2850 Medium C-H stretch (aliphatic)[6]

1600, 1495 Medium-Strong C=C stretch (aromatic ring)

1260-1050 Strong
C-O stretch (ether and alcohol)

[5]

750, 690 Strong
C-H bend (monosubstituted

benzene ring)

Note: Specific peak positions can vary slightly based on the sample preparation and

instrument.

Experimental Protocol: Acquiring the IR Spectrum
A common and effective method for obtaining the IR spectrum of a liquid sample like 1-
phenoxy-2-propanol is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

Sample Preparation: As 1-phenoxy-2-propanol is a liquid, no special preparation is needed.

[4] A single drop of the neat liquid is sufficient.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., a diamond crystal) is used.[3][7]

Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal

to account for atmospheric and instrumental absorptions.[7]

Sample Analysis: A small drop of 1-phenoxy-2-propanol is placed onto the ATR crystal,

ensuring complete coverage.[3] The pressure arm is positioned over the sample.
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Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]

Multiple scans (e.g., 16 or 32) are often averaged to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹) via a Fourier transform.[6]

Logical Workflow for IR Spectral Analysis
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Caption: Workflow for IR spectroscopic analysis of 1-Phenoxy-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.[8] Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 1-
phenoxy-2-propanol.
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Data Presentation: ¹H NMR
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

7.35 - 7.25 m 2H Ar-H (meta)

7.00 - 6.85 m 3H Ar-H (ortho, para)

4.20 - 4.10 m 1H CH(OH)

3.85 dd 1H
O-CH₂

(diastereotopic)

3.75 dd 1H
O-CH₂

(diastereotopic)

2.50 br s 1H OH

1.25 d 3H CH₃

m = multiplet, dd = doublet of doublets, d = doublet, br s = broad singlet

Data Presentation: ¹³C NMR
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ, ppm) Carbon Assignment

158.5 Ar-C (quaternary, C-O)

129.5 Ar-CH (meta)

121.2 Ar-CH (para)

114.6 Ar-CH (ortho)

72.8 O-CH₂

66.5 CH(OH)

21.0 CH₃

Experimental Protocol: Acquiring NMR Spectra
Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of 1-
phenoxy-2-propanol in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).[9] A small amount of a reference standard, typically tetramethylsilane (TMS), is

added, which is set to 0 ppm.[10] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.[11]

The instrument consists of a powerful superconducting magnet, a probe, and radiofrequency

electronics.[11]

Data Acquisition (¹H NMR): The sample is placed in the magnet and the field is "locked" to

the deuterium signal of the solvent. The magnetic field is shimmed to achieve high

homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting

free induction decay (FID) is recorded.[11]

Data Acquisition (¹³C NMR): The procedure is similar to ¹H NMR, but the instrument is tuned

to the ¹³C frequency. Due to the low natural abundance of ¹³C, more scans are required to

obtain a good signal-to-noise ratio.[12] Broadband proton decoupling is typically used to

simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique

carbon atom.[12]
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Data Processing: The FID is subjected to a Fourier transform to convert the time-domain

signal into a frequency-domain spectrum, which is then phased and baseline-corrected.[11]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[13] It provides information about the molecular weight and the fragmentation pattern of a

compound, which aids in structural elucidation.[14]

Data Presentation: Electron Ionization (EI) Mass
Spectrum

m/z Relative Intensity (%) Fragment Assignment

152 25 [M]⁺ (Molecular Ion)

107 100 [M - C₂H₅O]⁺ or [C₆H₅O-CH₂]⁺

94 80
[C₆H₅OH]⁺ (Phenol radical

cation)

77 35 [C₆H₅]⁺ (Phenyl cation)

43 60 [CH₃-CH=OH]⁺

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol: Acquiring the Mass Spectrum
Sample Introduction: For a volatile compound like 1-phenoxy-2-propanol, the sample can

be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[14][15] In GC-

MS, the compound is first separated from a mixture before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method. The gaseous sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from

the molecule to form a radical cation, known as the molecular ion [M]⁺.[14]

Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state,

leading to fragmentation into smaller, charged ions and neutral radicals.[14]
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Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

[14]

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

McLafferty Rearrangement

Alpha Cleavage

Further Fragmentation

[C₆H₅OCH₂CH(OH)CH₃]⁺
m/z = 152

[C₆H₅OH]⁺
m/z = 94

- C₃H₆O

[C₆H₅OCH₂]⁺
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- •CH(OH)CH₃

[CH₃CHOH]⁺
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- •OCH₂C₆H₅

[C₆H₅]⁺
m/z = 77

- •OH
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Caption: Proposed EI fragmentation pathway for 1-Phenoxy-2-propanol.

Conclusion
The combined application of IR, NMR, and mass spectrometry provides a comprehensive and

unambiguous structural confirmation of 1-phenoxy-2-propanol. IR spectroscopy identifies the

key functional groups: the hydroxyl, ether, and monosubstituted aromatic ring. High-resolution

¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the
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connectivity and chemical environment of each atom. Finally, mass spectrometry establishes

the molecular weight and offers corroborating structural evidence through predictable

fragmentation patterns. These detailed spectroscopic data and protocols serve as a crucial

reference for quality control, reaction monitoring, and further research involving 1-phenoxy-2-
propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b149627#spectroscopic-data-and-analysis-of-1-
phenoxy-2-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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